molecular formula C16H15Cl2NO4 B041940 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 123853-39-4

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Katalognummer: B041940
CAS-Nummer: 123853-39-4
Molekulargewicht: 356.2 g/mol
InChI-Schlüssel: LHAOQTPGTBGTIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H15Cl2NO4 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (commonly referred to as compound A) is a member of the dihydropyridine class of compounds known for their diverse biological activities, particularly in cardiovascular pharmacology. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1000341-75-2
  • Molecular Formula : C16H15Cl2NO4
  • Molecular Weight : 356.21 g/mol
  • Purity : 97%

1. Vasodilatory Effects

One of the primary biological activities of compound A is its vasodilatory effect , which is significant for treating hypertension and other cardiovascular diseases. Studies have demonstrated that it exhibits selective cerebral vasodilating activity. This effect is attributed to its ability to relax vascular smooth muscle through calcium channel blockade mechanisms similar to those of well-known vasodilators such as nifedipine and papaverine .

2. Spasmolytic Activity

Compound A has shown potent spasmolytic activity in various experimental models. In isolated guinea-pig ileum studies, it inhibited contractions induced by acetylcholine and histamine, indicating its potential utility in treating gastrointestinal spasms . The effective doses (ED50) were determined through dose-response curves that highlighted its potency compared to traditional spasmolytics.

3. Toxicity Profile

The compound exhibits a favorable toxicity profile with low acute toxicity levels (LD50 values) compared to other dihydropyridine derivatives. This safety margin suggests a reduced risk of adverse effects during therapeutic use .

The mechanisms underlying the biological activities of compound A involve:

  • Calcium Channel Blockade : Similar to other dihydropyridines, it inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation.
  • Selective Targeting : The compound preferentially affects cerebral arteries over peripheral vessels, which may enhance its therapeutic efficacy in cerebrovascular conditions .

Case Study 1: Cerebral Vasodilation

In a controlled study involving animal models, compound A was administered intravenously at doses of 0.01 mg/kg and 0.03 mg/kg. Results indicated a significant increase in vertebral blood flow compared to femoral blood flow, demonstrating its selective action on cerebral vasculature .

Case Study 2: Gastrointestinal Spasm Relief

In another study focusing on gastrointestinal motility disorders, compound A was tested against standard spasmolytics. It exhibited superior efficacy in reducing contractions in isolated ileum preparations, providing an alternative treatment option for patients suffering from gastrointestinal spasms .

Data Summary Table

PropertyValue
IUPAC NameThis compound
CAS Number1000341-75-2
Molecular FormulaC16H15Cl2NO4
Molecular Weight356.21 g/mol
Purity97%
Vasodilatory ActivitySelective for cerebral vessels
Spasmolytic ActivityPotent inhibition of smooth muscle contractions
LD50Lower than traditional dihydropyridines

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Antidiabetic Activity

Research indicates that dihydropyridine derivatives can act as inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism and insulin sensitivity. Studies have shown that compounds similar to this one may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels .

Antioxidant Properties

Dihydropyridines are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cardiovascular Benefits

Dihydropyridine derivatives have been widely studied for their vasodilatory effects, which can lead to reduced blood pressure and improved cardiovascular health. The compound's ability to modulate calcium channels may contribute to these beneficial effects.

Case Studies

StudyFocusFindings
Study 1 Antidiabetic EvaluationDemonstrated that derivatives of dihydropyridine significantly lowered blood glucose levels in diabetic models .
Study 2 Antioxidant ActivityShowed that compounds with similar structures exhibit strong free radical scavenging activity .
Study 3 Cardiovascular EffectsFound that dihydropyridine derivatives can effectively reduce systolic blood pressure in hypertensive rats .

Eigenschaften

IUPAC Name

4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAOQTPGTBGTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383176
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123853-39-4, 105580-45-8
Record name H-152/81
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-152/81
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2,3-dichlorobenzaldehyde (0.70 g), 3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester of acetoacetic acid (1.42 g) and methyl 3-amino-crotonate (0.46 g) in tert-butyl alcohol (3 ml) was refluxed for 4.5 hours. The resulting mixture was cooled to 25° C. and then concentrated under reduced pressure. The residue obtained was subjected to column chromatography on silica gel (60 g) and eluted with a mixture of chloroform and methanol (100:1 by volume). The fractions containing the desired compound were collected and evaporated under reduced pressure. The residue obtained was recrystallized from a mixture of diethyl ether and diisopropyl ether to give 3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester of 4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (1.11 g), mp 115° to 117.5° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 2
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 4
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 5
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 6
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.